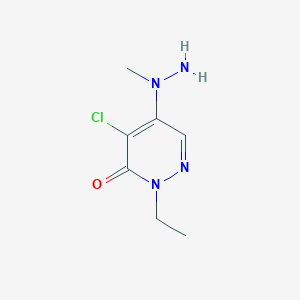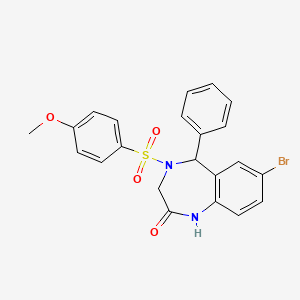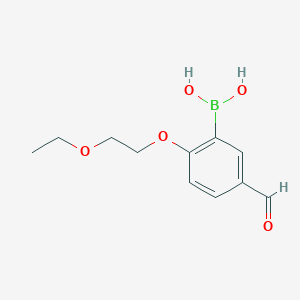
4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone, also known as CEMEP, is an organic compound with a unique chemical structure. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. CEMEP has been extensively studied for its potential applications in the fields of medicine, agriculture, and biochemistry.
Applications De Recherche Scientifique
Antioxidant and Radical Scavenging Properties
Chromones and their derivatives, including compounds similar to 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone, have been explored for their radical scavenging activities. These activities are crucial for neutralizing active oxygen species and free radicals, which can delay or inhibit cellular impairment leading to various diseases. Such properties suggest potential applications in preventing or treating conditions associated with oxidative stress (Yadav et al., 2014).
Medicinal Chemistry and Drug Development
COX-2 Inhibition
Pyridazinone derivatives, including those structurally related to 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone, have been identified as potent and selective COX-2 inhibitors, suggesting their potential use in developing anti-inflammatory drugs (Asif, 2016).
Diverse Pharmacological Activities
The azolo[d]pyridazinone scaffold, to which the compound is related, has been associated with a wide range of biological activities, including anti-diabetic, anti-asthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. This highlights the compound's potential as a versatile pharmacophore for drug development (Tan & Ozadali Sari, 2020).
Synthesis and Chemical Reactivity
Several methodologies have been developed for the synthesis of pyridazine and pyridazinone analogs, indicating the chemical flexibility and reactivity of compounds similar to 4-chloro-2-ethyl-5-(1-methylhydrazino)-3(2H)-pyridazinone. This flexibility is crucial for structural modifications to enhance biological activity or reduce toxicity in drug development processes (Jakhmola et al., 2016).
Propriétés
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-ethylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-3-12-7(13)6(8)5(4-10-12)11(2)9/h4H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOGGXFLNXHYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)N(C)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~3~-(tert-butyl)-N~2~-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide](/img/structure/B2954122.png)


![4-{2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]ethyl}morpholine](/img/structure/B2954127.png)
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B2954128.png)

![7-Chloro-2-(4-methylthiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2954130.png)
![tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2954132.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2954134.png)
![8-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2954139.png)



